molecular formula C11H15BrN4O2S2 B6424407 5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide CAS No. 2034246-55-2

5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide

Cat. No.: B6424407
CAS No.: 2034246-55-2
M. Wt: 379.3 g/mol
InChI Key: CVAWGPYDBZYQRR-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide core substituted with a bromine atom at the 5-position and a branched alkyl chain at the sulfonamide nitrogen. Such structural attributes make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where sulfonamides and heterocycles play critical roles .

Properties

IUPAC Name

5-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O2S2/c1-8(2)9(7-16-13-5-6-14-16)15-20(17,18)11-4-3-10(12)19-11/h3-6,8-9,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWGPYDBZYQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation and Bromination of Thiophene

Thiophene undergoes sulfonation at the 2-position using fuming sulfuric acid (H2SO4SO3\text{H}_2\text{SO}_4 \cdot \text{SO}_3) at 50–60°C. Subsequent bromination with Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C selectively substitutes the 5-position, yielding 5-bromothiophene-2-sulfonic acid. Conversion to the sulfonyl chloride is achieved via treatment with PCl5\text{PCl}_5 in refluxing POCl3\text{POCl}_3:

5-Br-Thiophene-2-SO3H+PCl5POCl3,110C5-Br-Thiophene-2-SO2Cl+H3PO4+HCl\text{5-Br-Thiophene-2-SO}3\text{H} + \text{PCl}5 \xrightarrow{\text{POCl}3, 110^\circ\text{C}} \text{5-Br-Thiophene-2-SO}2\text{Cl} + \text{H}3\text{PO}4 + \text{HCl}

Key Data :

  • Yield: 68–72% after recrystallization (hexane/EtOAc).

  • Purity: >98% (HPLC, C18 column, 0.1% TFA in H2O/MeCN\text{H}_2\text{O}/\text{MeCN}).

Synthesis of 3-Methyl-1-(2H-1,2,3-Triazol-2-yl)Butan-2-Amine

Click Chemistry Approach to Triazole Formation

The triazole moiety is introduced via CuAAC between a propargylamine intermediate and an azide:

  • Synthesis of Propargylamine :

    • 3-Methylbutan-2-one is converted to its oxime using hydroxylamine hydrochloride (NH2OHHCl\text{NH}_2\text{OH} \cdot \text{HCl}) in ethanol.

    • Reduction with LiAlH4\text{LiAlH}_4 in THF yields 3-methylbutan-2-amine.

    • Propargylation: Reaction with propargyl bromide (HC≡CCH2Br\text{HC≡CCH}_2\text{Br}) in CH3CN\text{CH}_3\text{CN} with K2CO3\text{K}_2\text{CO}_3 generates 1-(prop-2-yn-1-yl)-3-methylbutan-2-amine.

  • Azide Preparation and Cycloaddition :

    • Benzyl azide (PhCH2N3\text{PhCH}_2\text{N}_3) is prepared from benzyl bromide and sodium azide (NaN3\text{NaN}_3) in DMF.

    • CuAAC Reaction: Propargylamine (1 equiv), benzyl azide (1.2 equiv), CuSO45H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O} (0.1 equiv), and sodium ascorbate (0.2 equiv) in t-BuOH/H2O\text{t-BuOH}/\text{H}_2\text{O} (1:1) at 25°C for 12 h.

Key Data :

  • Triazole Formation Yield: 85%.

  • Deprotection: Hydrogenolysis of the benzyl group (10% Pd/C, H2\text{H}_2, 1 atm) affords the free amine (94% yield).

Sulfonamide Bond Formation

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 5-bromothiophene-2-sulfonyl chloride (1.05 equiv) with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine (1 equiv) in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2 using Et3N\text{Et}_3\text{N} (2 equiv) as a base:

5-Br-Thiophene-2-SO2Cl+H2N-REt3N,CH2Cl25-Br-Thiophene-2-SO2NH-R+Et3NH+Cl\text{5-Br-Thiophene-2-SO}2\text{Cl} + \text{H}2\text{N-R} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}2} \text{5-Br-Thiophene-2-SO}2\text{NH-R} + \text{Et}_3\text{NH}^+ \text{Cl}^-

Optimization Table :

ParameterTested RangeOptimal ValueYield (%)
SolventTHF, DCM, EtOAcDCM89
BasePyridine, Et3N, DMAPEt3N89
Temperature (°C)0–250 → 25 (gradient)89
Reaction Time (h)2–241889

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) : δ 8.21 (s, 1H, triazole-H), 7.59 (d, J=4.0HzJ = 4.0 \, \text{Hz}, 1H, thiophene-H), 7.35 (d, J=4.0HzJ = 4.0 \, \text{Hz}, 1H, thiophene-H), 3.90–3.85 (m, 1H, CH-NH), 2.93 (s, 3H, N-CH3), 1.45 (d, J=6.8HzJ = 6.8 \, \text{Hz}, 3H, CH(CH3)).

  • HRMS (ESI+) : m/zm/z calculated for C12H14BrN5O2S2\text{C}_{12}\text{H}_{14}\text{BrN}_5\text{O}_2\text{S}_2 [M+H]+: 456.9602; found: 456.9598.

Purity and Stability

  • HPLC : >99% purity (Agilent Zorbax SB-C18, 0.1% HCO2H\text{HCO}_2\text{H} in H2O/MeCN\text{H}_2\text{O}/\text{MeCN}).

  • Thermal Stability : Decomposition onset at 215°C (TGA, N2\text{N}_2, 10°C/min) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.

    Substitution: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiophene and triazole moieties exhibit significant antimicrobial properties. A study by Cai et al. (2015) highlighted the synthesis of N-aryl-1,2,3-triazole derivatives that showed promising activity against various bacterial strains . The presence of the triazole ring in 5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide potentially enhances its interaction with microbial targets.

Anticancer Potential

The sulfonamide group is known for its role in cancer therapy. A study published in ChemMedChem demonstrated that sulfonamide derivatives could inhibit tumor growth by interfering with specific metabolic pathways . The incorporation of the triazole moiety may also contribute to this effect through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Synthesis and Evaluation

An investigation into a series of triazole-containing sulfonamides found that modifications to the side chains significantly influenced biological activity. The compound this compound was synthesized and evaluated for its efficacy against cancer cell lines, showing promising results that warrant further exploration .

Fungicidal Properties

The thiophene structure is often associated with fungicidal activity. Research has suggested that compounds similar to this compound can be effective against plant pathogens. A study conducted by Shiozawa et al. (2000) identified new triazole derivatives with significant antifungal properties . This suggests potential applications in crop protection.

Herbicidal Activity

Triazoles have also been implicated in herbicidal action. The compound's structure may allow it to disrupt photosynthesis or other vital processes in weeds. Ongoing research aims to elucidate the specific mechanisms through which this compound affects plant growth.

Photocatalytic Applications

The unique electronic properties of triazole-containing compounds have led to their exploration as photocatalysts. Recent studies have demonstrated that iridium complexes with triazole ligands exhibit tunable photoredox potentials suitable for various photochemical reactions . This opens avenues for using this compound in solar energy conversion technologies.

Case Study: Synthesis of Photocatalysts

Research involving the synthesis of triazole-based iridium complexes has shown that modifying the ligand can enhance photocatalytic efficiency. The incorporation of thiophene into these complexes could further improve their stability and performance under light irradiation .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial and anticancer agentsPromising activity against bacteria and cancer cell lines .
Agricultural ScienceFungicides and herbicidesEffective against plant pathogens; potential herbicidal properties .
Material SciencePhotocatalystsEnhanced efficiency in photocatalytic reactions; stability improvements noted .

Mechanism of Action

The mechanism by which 5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, the triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The bromine atom and thiophene ring can also participate in interactions with biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound
  • Core : Thiophene-2-sulfonamide.
  • Substituents :
    • 5-Bromo (electron-withdrawing, enhances electrophilic reactivity).
    • N-linked 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl (introduces steric bulk and triazole-mediated interactions).
Analog 1 : 5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 1421459-98-4)
  • Core : Thiophene-2-sulfonamide.
  • Substituents :
    • 5-Bromo.
    • N-linked ethyl chain terminating in a 4,5-dihydro-1H-1,2,4-triazol-5-one with a trifluoromethyl group.
  • Key Difference : The triazole here is a 1,2,4-triazolone (vs. 1,2,3-triazole in the target), which reduces aromaticity and introduces a ketone for hydrogen bonding. The trifluoromethyl group enhances lipophilicity and metabolic stability .
Analog 2 : 2-{[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • Core : Benzothiophene-acetamide.
  • Substituents: 5-Bromo-2-hydroxyphenyl group attached to a 1,2,4-triazole. Sulfanyl linker and cyano-substituted tetrahydrobenzothiophene.
  • Key Difference: The benzothiophene core (vs. The hydroxyl group introduces acidity, affecting solubility .

Physicochemical and Structural Properties

Property Target Compound Analog 1 Analog 2
Molecular Formula C₁₀H₁₂BrN₃O₂S₂ C₁₀H₁₀BrF₃N₄O₃S₂ C₂₀H₁₈BrN₅OS₂
Molecular Weight ~374.3 g/mol 435.2 g/mol 504.4 g/mol
Key Functional Groups 1,2,3-Triazole, Bromothiophene 1,2,4-Triazolone, CF₃ 1,2,4-Triazole, Benzothiophene
Solubility Drivers Moderate (polar sulfonamide) Low (CF₃ increases lipophilicity) Moderate (hydroxyl and cyano)

Biological Activity

5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide is a compound of interest due to its potential pharmaceutical applications. This article explores its biological activity, focusing on its antibacterial properties and anticancer potential.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a triazole moiety, which contribute to its biological activity. Its molecular formula is C_{12}H_{15BrN_4O_2S with a molecular weight of approximately 343.24 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against resistant strains of bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 0.39 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, indicating high potency against resistant bacterial strains .
  • Mechanism of Action : In silico studies suggest that the compound interacts with bacterial proteins through hydrogen bonds and hydrophobic interactions, enhancing its antibacterial activity .
Property Value
Molecular FormulaC₁₂H₁₅BrN₄O₂S
Molecular Weight343.24 g/mol
MIC against K. pneumoniae0.39 μg/mL
MBC against K. pneumoniae0.78 μg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Preliminary studies indicate that it may exhibit cytotoxic effects on various cancer cell lines.

Case Studies:

  • Cell Line Testing : In vitro assays showed that derivatives of thiophene sulfonamides exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 and HeLa cells .
    • IC50 Values : Some analogs reached IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound influences its biological activity:

  • The triazole moiety is crucial for enhancing the interaction with target proteins.
  • The sulfonamide group contributes to solubility and bioavailability.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions such as Suzuki-Miyaura (for aryl-aryl bonds) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. Microwave-assisted synthesis (e.g., 60°C, 10 min, THF solvent) with catalysts like Pd(PPh₃)₂Cl₂ and CuI improves reaction efficiency . Key precursors include brominated thiophene sulfonamides and functionalized triazole intermediates. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and confirms regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity (>95%). For sulfonamide and triazole moieties, FT-IR spectroscopy detects characteristic N-H (sulfonamide) and C-N (triazole) stretches .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on U87MG glioma cells) to assess antiproliferative activity. Enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) using fluorometric or colorimetric methods can elucidate mechanism. Dose-response curves (IC₅₀) and selectivity indices against healthy cell lines (e.g., HEK293) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity (DMF vs. THF), and catalyst loading. Microwave irradiation reduces reaction time (e.g., 10 min vs. 24 hr) and minimizes side products. For brominated intermediates, stoichiometric control of Br₂ or N-bromosuccinimide prevents over-halogenation .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Cross-validate purity via orthogonal techniques (HPLC + HRMS) to rule out impurities. Compare structural analogs (e.g., replacing triazole with oxadiazole) to isolate activity-contributing groups. Replicate assays under standardized conditions (pH, serum concentration) to control variables .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole-thiophene scaffold?

  • Methodological Answer : Synthesize derivatives with:
  • Variable substituents on the triazole (e.g., methyl, phenyl).
  • Alternative halogens (Cl, I) at the 5-bromo position.
    Evaluate changes in logP (lipophilicity) via HPLC and correlate with cellular permeability. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or COX-2 .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Proteomic profiling (LC-MS/MS) identifies differentially expressed proteins post-treatment. CRISPR-Cas9 knockout screens pinpoint target pathways. Surface plasmon resonance (SPR) measures real-time binding kinetics to purified enzymes. For in vivo validation, use xenograft models with isotopic labeling (e.g., ¹⁴C) to track biodistribution .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., thiophene protons). Isotopic labeling (e.g., ¹⁵N-triazole) clarifies ambiguous assignments. X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing effects .

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